Diethyl-d10-amine

Description

Deuterium (B1214612) Labeling Strategies and Their Rationale

Deuterium labeling is a specific and widely employed strategy within the broader field of isotopic labeling. researchgate.net The rationale behind substituting hydrogen with deuterium stems from the significant mass difference between the two isotopes, which can lead to pronounced kinetic isotope effects. scielo.org.mx This effect is particularly useful for studying reaction mechanisms, as it can help identify the rate-determining step of a reaction. numberanalytics.com Furthermore, the distinct nuclear magnetic resonance (NMR) and mass spectrometry (MS) signals of deuterium-labeled compounds allow for their unambiguous detection and quantification. cymitquimica.commetwarebio.com

Fundamental Concepts of Isotopic Substitution

Isotopic substitution is the process of replacing an atom in a molecule with one of its isotopes. numberanalytics.comcreative-proteomics.com This substitution does not alter the chemical properties of the molecule in a significant way, as isotopes of an element have the same number of protons and electrons, and thus similar electronic configurations. metwarebio.com However, the difference in the number of neutrons leads to a change in mass, which in turn affects the vibrational energy of the chemical bonds. slideshare.net Specifically, bonds involving heavier isotopes have lower zero-point energies and vibrate at lower frequencies. numberanalytics.com This fundamental principle is the basis for the observable isotope effects that make isotopic labeling a valuable research tool. blogspot.com

Deuterium as a Probe in Molecular Studies

The use of deuterium as a probe is a powerful technique for investigating molecular structure, dynamics, and interactions. aip.orgresearchgate.net In NMR spectroscopy, for instance, deuterated solvents are commonly used to avoid overwhelming signals from the solvent's protons. acs.org Moreover, the introduction of deuterium at specific sites within a molecule can provide detailed information about the local environment and conformation of that molecule. pnas.org In mass spectrometry, the known mass shift caused by deuterium incorporation allows for the precise tracking and quantification of labeled molecules, a technique often employed in metabolic studies and pharmacokinetic research. researchgate.netnih.gov The ability to selectively introduce deuterium into molecules makes it an exceptionally versatile probe for a wide range of molecular studies. scienceopen.com

Overview of Diethyl-d10-amine within Deuterated Amine Chemistry

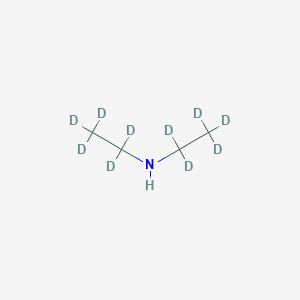

This compound, with the chemical formula (C₂D₅)₂NH, is a deuterated analog of diethylamine (B46881) where all ten hydrogen atoms have been replaced by deuterium. sigmaaldrich.com This specific isotopic labeling makes it a valuable tool in various research contexts, particularly as an internal standard for the quantification of diethylamine and related compounds using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). chemicalbook.com Its primary application lies in its use as a reactant for the preparation of other deuterated molecules, such as deuterated dialkylaminoethyl derivatives. pharmaffiliates.comimpurity.com These derivatives can then serve as standards for the mass spectrometric monitoring of various compounds, including chemical warfare agents. pharmaffiliates.comimpurity.com The synthesis of this compound has been achieved with high deuterium abundance, starting from ethanol-d6 (B42895), highlighting the accessibility of this important deuterated amine for research purposes. kjdb.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₄HD₁₀N | pharmaffiliates.comsimsonpharma.com |

| Molecular Weight | 83.20 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 120092-66-2 | sigmaaldrich.compharmaffiliates.com |

| Appearance | Clear Colourless Oil | pharmaffiliates.com |

| Boiling Point | 55 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Melting Point | -50 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| Density | 0.802 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.3861 (lit.) | sigmaaldrich.comchemicalbook.com |

| Isotopic Purity | 98 atom % D | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterio-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNMFZURTQLUMO-MWUKXHIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514698 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120092-66-2 | |

| Record name | N-(~2~H_5_)Ethyl(~2~H_5_)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl-d10-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Diethyl D10 Amine

Direct Deuteration Approaches for Amine Compounds

Direct deuteration methods offer an atom-economical approach by replacing hydrogen atoms with deuterium (B1214612) on a pre-existing amine scaffold. These techniques are often catalytic and leverage readily available deuterium sources.

Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for hydrogen isotope exchange (HIE) reactions. rsc.orgrsc.org However, due to the inertness of C-H bonds, particularly at positions not activated by adjacent functional groups, these exchanges typically require catalytic activation.

Recent advancements have shown that direct H/D exchange at the α-position of primary amines can be achieved using D₂O under mild conditions, often facilitated by photoredox catalysis. rsc.orgrsc.orgarizona.edu For secondary amines like diethylamine (B46881), such direct exchanges are challenging. Inspired by breakthroughs in primary amine deuteration, methodologies using D₂O as the deuterium source are being explored. nih.gov For instance, a method involving O-diphenylphosphinylhydroxylamine (DPPH) and potassium carbonate in a THF/D₂O mixture has been developed for the deuterodeamination of primary amines, showcasing D₂O's utility in deuteration reactions under specific conditions. nih.gov Another strategy involves visible-light-mediated photoredox catalysis, which has been successful in the α-deuteration of primary amines using D₂O, suggesting potential applicability to secondary amines with further development. arizona.edu

A variety of catalytic systems have been developed to facilitate the deuteration of amines. These catalysts activate either the C-H bond of the amine or the deuterium source, enabling the isotope exchange.

Metal-Catalyzed Exchange: Platinum group metals are effective for direct deuterium labeling. epj-conferences.org Ruthenium complexes, in particular, have been used for the stereoretentive deuteration of α-chiral primary amines using D₂O. nih.govnih.gov This process involves a reversible dehydrogenation/hydrogenation cycle coupled with H/D exchange. nih.gov Iridium pincer complexes have also demonstrated high activity as HIE catalysts for deuterating a range of substrates, including triethylamine, using sources like C₆D₆ or D₂O under mild conditions. rsc.org More recently, cost-effective, atomically dispersed iron-phosphorus (Fe-P) pair-site catalysts have shown high efficiency and regioselectivity in the deuteration of various amines using D₂O. cardiff.ac.ukacs.org

Photocatalysis: In addition to metal catalysts, organophotocatalytic systems have emerged as a powerful tool. These systems can generate highly reactive radical intermediates that facilitate H/D exchange. For example, a combination of an iridium-based photosensitizer and a cobaloxime catalyst under visible light can deuterate various alkenes using D₂O, a strategy that could be adapted for amine synthesis. chinesechemsoc.org A direct photocatalytic approach for α-C-H deuteration of primary amines uses an organophotocatalyst and a hydrogen atom transfer (HAT) agent with D₂O. rsc.orgrsc.org

| Catalyst System | Amine Type | Deuterium Source | Key Features |

| Ru-bMepi Complexes | Primary | D₂O | Stereoretentive deuteration at the α-carbon (70-99% D). nih.govnih.gov |

| Iridium PCP Pincer Complexes | Alkanes, Amines (e.g., triethylamine) | C₆D₆, D₂O | Highly active for Csp³-H deuteration under mild conditions. rsc.org |

| Fe-P Pair-Site Catalyst | Anilines, Heterocycles | D₂O | High efficiency (TOF: 131.3 h⁻¹) and regioselectivity; low-cost metal. cardiff.ac.ukacs.org |

| Organophotocatalyst (4CzIPN) + HAT Agent | Primary | D₂O | Mild, metal-free α-deuteration with high D-incorporation. rsc.orgrsc.org |

Synthesis from Deuterated Precursors

Building the target molecule from smaller, isotopically enriched building blocks is a highly effective and common strategy for preparing compounds with near-quantitative deuterium incorporation. This bottom-up approach offers precise control over the location and extent of deuteration.

The synthetic sequence is as follows:

Sulfonylation of Ethanol-d6 (B42895): Ethanol-d6 ((CD₃)₂CDOH) is reacted with p-toluenesulfonyl chloride (TsCl) to form ethyl-d5 p-toluenesulfonate. This step converts the hydroxyl group into a good leaving group.

Formation of N-(ethyl-d5)-p-toluenesulfonamide: The resulting tosylate is reacted with p-toluenesulfonamide.

Alkylation and Deprotection: The N-(ethyl-d5)-p-toluenesulfonamide is then alkylated with another molecule of ethyl-d5 p-toluenesulfonate, followed by a deprotection step to cleave the tosyl group, yielding the final product, Diethyl-d10-amine ((C₂D₅)₂NH). kjdb.org

This pathway ensures that all ten non-labile hydrogen positions on the two ethyl groups are replaced with deuterium atoms originating from the ethanol-d6 starting material.

Achieving both high chemical yield and high isotopic enrichment is the primary goal in synthesizing deuterated compounds.

Deuterium Abundance: The synthesis from ethanol-d6 is reported to produce this compound with a deuterium abundance exceeding 98%. kjdb.org The success of this approach hinges on the isotopic purity of the starting material (ethanol-d6) and ensuring that no H/D scrambling occurs during the synthetic steps. Using highly deuterated reagents is crucial. nih.gov

Emerging Synthetic Strategies for Deuterated Amines

The field of deuteration chemistry is continually advancing, with new methods offering improved selectivity, efficiency, and milder reaction conditions. While not all have been specifically applied to this compound, they represent the forefront of deuterated amine synthesis.

Reductive Deuteration of Amine Precursors: A general method for producing α-deuterated primary amines involves the single-electron-transfer reductive deuteration of ketoximes and aldoximes using samarium(II) iodide (SmI₂) as the electron donor and D₂O as the deuterium source. This protocol shows excellent chemoselectivity and achieves high levels of deuterium incorporation (>95% [D]). acs.org

Domino Reactions of Ynamides: A metal-free, divergent synthesis of selectively deuterated amines has been developed using ynamides. By treating ynamides with a mixture of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1), amines deuterated at the α and/or β positions can be obtained with high deuterium incorporation (96 to >99% D) through a domino keteniminium/iminium activation sequence. rsc.orgrsc.org

Enzymatic and Bioinspired Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. A recently developed bioinspired calcium-HFIP-mediated reaction enables the site-selective reductive deutero-amination of α-oxo-carbonyl compounds to produce N-α-deuterated amino acids with >99% deuteration. nih.gov Furthermore, engineered photodecarboxylases have been used for the light-driven decarboxylative deuteration of carboxylic acids using D₂O, affording chiral deuterated products. nih.gov These strategies highlight the potential of biocatalysis in creating complex deuterated molecules.

Challenges and Advancements in Deuterium Labeling Synthesis

The synthesis of deuterium-labeled compounds, including this compound, presents a unique set of challenges and is an area of continuous advancement.

Challenges:

Cost: Deuterium-labeled compounds are often more expensive to produce than their non-labeled counterparts due to the cost of deuterium sources and specialized synthetic procedures. simsonpharma.com

Synthesis Complexity: The introduction of deuterium atoms can necessitate sophisticated and multi-step synthetic methods. simsonpharma.comresearchgate.net Traditional methods often require the preparation of costly deuterated precursors. researchgate.net

Isotopic Purity: Achieving high levels of isotopic enrichment can be difficult, and methods may fall short of providing the desired purity for specific applications. researchgate.net

Selectivity: Controlling the specific position of deuterium labeling (regioselectivity) is a significant challenge, especially in complex molecules. oaepublish.comepj-conferences.org Conventional hydrogen-deuterium exchange methods can suffer from poor selectivity. oaepublish.com

Reaction Conditions: Many deuteration methods require harsh reaction conditions, such as high temperatures, which can limit their applicability to sensitive molecules. thieme-connect.com

Side Reactions: Competing side reactions, such as reduction, can occur alongside the desired deuteration, complicating product isolation and reducing yields. nih.gov For instance, in some iridium-catalyzed labeling of pyridines, reductive deuteration can be a competing process. nih.gov

Advancements:

Catalysis: Significant progress has been made in developing new catalytic systems for deuterium labeling. This includes the use of platinum group metals, ruthenium nanoparticles, and iridium complexes for hydrogen isotope exchange (HIE). epj-conferences.orgnih.govresearchgate.net Earth-abundant metal catalysts are also being explored as more sustainable alternatives. researchgate.net

Electrochemical Methods: Electrocatalytic deuteration has emerged as a promising green alternative. sciopen.comxmu.edu.cn This technique often uses heavy water (D₂O) as the deuterium source and can proceed under mild conditions, avoiding the need for transition metal catalysts and toxic deuterated reagents. oaepublish.comsciopen.comxmu.edu.cn Electrochemical methods have been successfully applied to the dehalogenative deuteration of both aromatic and alkyl halides. sciopen.comxmu.edu.cn

Photocatalysis: Visible-light photocatalysis has been utilized for HIE reactions, particularly for activating α-amino C(sp³)–H bonds, offering a mild and selective method for deuteration. researchgate.netresearchgate.net

Continuous-Flow Technology: As mentioned previously, continuous-flow processes enable rapid and efficient deuteration with high isotopic purity and selectivity. nih.govresearchgate.net This technology allows for iterative runs to achieve nearly complete deuteration. researchgate.net

Improved Reagents and Precursors: The development of new deuterated reagents and more efficient syntheses of deuterated precursors is expanding the toolbox for chemists. simsonpharma.com For example, methods for preparing d6-dimethylamine from d9-trimethylamine have been established. tandfonline.com

The following table provides a comparative overview of traditional and advanced deuteration methods.

| Method | Deuterium Source | Catalyst/Conditions | Advantages | Disadvantages | Reference(s) |

| Traditional H/D Exchange | D₂O, D₂ gas | Acid/base, metal catalysts (e.g., Pt, Pd) | Established methods | Low efficiency, poor selectivity, harsh conditions | simsonpharma.comoaepublish.comresearchgate.net |

| Synthesis from Precursors | Deuterated starting materials | Multi-step synthesis | High isotopic purity | Costly, complex synthesis | simsonpharma.comresearchgate.net |

| Electrochemical Deuteration | D₂O | Electrocatalysis, mild conditions | Green, avoids toxic reagents, high yield | Can be substrate-specific | oaepublish.comsciopen.comxmu.edu.cn |

| Photocatalytic HIE | D₂O | Visible light, photocatalyst | Mild conditions, high selectivity | May require specific functional groups | researchgate.netresearchgate.net |

| Continuous-Flow HDE | D₂O | Metal catalysts (e.g., Ru), varied temperatures | Fast, high purity, selective, scalable | Requires specialized equipment | nih.govresearchgate.net |

Mechanistic and Reaction Pathway Investigations Involving Diethyl D10 Amine

Role of Diethyl-d10-amine in Nucleophilic Processes

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile, similar to its non-deuterated counterpart. This characteristic allows it to participate in a variety of nucleophilic substitution and acid-base reactions.

This compound readily engages in nucleophilic substitution reactions, typically with substrates containing an electrophilic center and a suitable leaving group, such as alkyl halides. libretexts.orgchemguide.co.uk In these reactions, the amine's lone pair attacks the electrophilic carbon, displacing the leaving group. For a primary alkyl halide like bromoethane, this reaction generally proceeds via an SN2 mechanism. chemguide.co.uk

The initial reaction is as follows: (C₂D₅)₂NH + CH₃CH₂Br → [(C₂D₅)₂NHCH₂CH₃]⁺Br⁻

The resulting trialkylammonium salt can then be deprotonated by another molecule of amine acting as a base, yielding a neutral tertiary amine product. libretexts.orgchemguide.co.uk A significant challenge in such reactions is over-alkylation. masterorganicchemistry.com The secondary amine product, in this case, a deuterated-non-deuterated hybrid, is itself a nucleophile and can compete with the starting this compound for the remaining alkyl halide. masterorganicchemistry.comsavemyexams.com This subsequent reaction leads to the formation of a quaternary ammonium (B1175870) salt, resulting in a mixture of products. masterorganicchemistry.com

The nucleophilicity of the deuterated amine is influenced by the electron-donating nature of the ethyl groups. Compared to ammonia, this compound is a stronger nucleophile, which can accelerate the rate of substitution. masterorganicchemistry.com

The replacement of hydrogen with deuterium (B1214612) can influence the acid-base properties of a molecule. nih.govnih.gov Generally, organic and inorganic acids are observed to be weaker in deuterium oxide (D₂O) compared to water (H₂O). nih.gov This phenomenon, known as the solvent isotope effect, is largely attributed to differences in zero-point vibrational energy (ZPVE) between the acid and its conjugate base. nih.govumn.edu

For this compound, its basicity (and the acidity of its conjugate acid, the diethyl-d10-ammonium ion) is subtly different from that of standard diethylamine (B46881). The dominant contribution to this difference arises from the change in zero-point energy upon isotopic substitution. nih.govnih.gov Quantum electronic structure methods and path integral free-energy perturbation simulations are used to model these deuterium isotope effects (DIE) on pKa values. nih.govresearchgate.net Studies have shown that accurate predictions of these effects can be made from calculating zero-point energy differences between the isotopologues. researchgate.net The study of this compound in acid-base equilibria provides valuable data for refining theoretical models that describe the intrinsic and medium-related isotope effects on molecular acidity and basicity. nih.govumn.edu

Examination of Isotopic Effects on Reaction Kinetics and Dynamics

The most powerful application of this compound in mechanistic studies is the examination of kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org The effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (²H or D) due to the doubling of atomic mass. wikipedia.org

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. libretexts.org For reactions involving this compound where a C-D bond on the carbon alpha to the nitrogen is cleaved, a large primary KIE is expected. The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the equivalent reaction with a C-D bond. wikipedia.org

An example is the enzymatic oxidative deamination of amines, where the cleavage of the C-H bond at the α-position is often the rate-limiting step. documentsdelivered.com Studies on other α-deuterated amines have shown significant KIE values, confirming this mechanistic detail. documentsdelivered.com

A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are typically much smaller than primary KIEs. For instance, in an SN2 reaction where this compound acts as a nucleophile, the C-D bonds are not broken. However, a small secondary KIE may arise due to changes in hybridization at the nitrogen atom, which can affect the vibrational modes of the adjacent C-D bonds. princeton.eduepfl.ch

The following table presents typical KIE values for reactions involving deuterated amines, illustrating the magnitude of these effects.

| Reaction Type | Isotopic Position | Typical kH/kD Ratio | Effect Type |

| Enzymatic Deamination | α-carbon | 4.44 | Primary |

| Enzymatic Deamination | α-carbon | 2.06 | Primary |

| SN1 Solvolysis | β-carbon | ~1.1 | Secondary |

| SN2 Reaction | Remote from site | ~1.0 | Secondary |

Data compiled from studies on various deuterated trace amines and model organic reactions. documentsdelivered.comepfl.ch

The physical origin of the primary kinetic isotope effect lies in the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. princeton.edunist.gov Due to the greater mass of deuterium, a C-D bond has a lower vibrational frequency and consequently a lower ZPVE than a C-H bond. princeton.edunist.gov

The ZPVE is the minimum possible energy that a molecule can possess, even at absolute zero temperature. nist.govreddit.com For a bond to be cleaved, sufficient energy must be supplied to overcome the activation energy barrier, which starts from this zero-point level. Because the C-D bond starts from a lower energy state, the effective activation energy for breaking a C-D bond is higher than that for a C-H bond, assuming the energy of the transition state is largely unaffected by the isotopic substitution. princeton.edu

This difference in activation energy (Eₐ) leads directly to the observed difference in reaction rates (k), as described by the Arrhenius equation. A higher Eₐ for the deuterated compound results in a smaller rate constant and a slower reaction. princeton.edu By measuring the KIE, researchers can therefore infer whether a C-H/C-D bond is broken in the rate-limiting step, providing crucial insight into the reaction mechanism.

Oxidation and Reduction Chemistry of Deuterated Amines

The oxidation of amines is a fundamental transformation in both biological and synthetic chemistry. nih.govresearchgate.net Many flavoproteins, for example, catalyze the oxidation of primary and secondary amines by facilitating the transfer of a hydride equivalent from a carbon-nitrogen bond to a flavin cofactor. nih.gov

The reduction of amines is less common than their oxidation. However, in contexts where the amine might be part of a larger molecule undergoing reduction at another functional group, the presence of deuterium in this compound would likely only exert minor secondary isotope effects on the reaction rate, unless a C-D bond is directly involved in the reduction mechanism.

Investigations into Hydrogen Bonding Interactions in Deuterated Systems

Investigations specifically focused on the hydrogen bonding interactions of this compound are not extensively available in publicly accessible scientific literature. While the principles of hydrogen bonding in amines and the general effects of deuteration on these interactions are well-established, detailed research findings, including comparative spectroscopic and thermodynamic data for this compound versus its non-deuterated analog, diethylamine, remain scarce.

In the absence of direct experimental or computational studies on this compound, this section will outline the theoretical expectations and established principles that would govern such investigations.

Theoretical Framework for Hydrogen Bonding in this compound

Hydrogen bonding in secondary amines like diethylamine involves the interaction of the hydrogen atom on the nitrogen (the hydrogen bond donor) with a lone pair of electrons on the nitrogen atom of a neighboring molecule (the hydrogen bond acceptor). This can be represented as (C₂H₅)₂N-H···N(C₂H₅)₂. In the case of this compound, the primary difference lies in the substitution of the hydrogen atom on the nitrogen with a deuterium atom, forming a (C₂D₅)₂N-D···N(C₂D₅)₂ hydrogen bond.

The strength and nature of this hydrogen bond are influenced by the isotopic substitution. Generally, hydrogen bonds involving deuterium are slightly weaker than those involving protium. This phenomenon, known as the Ubbelohde effect, is attributed to the lower zero-point energy of the N-D bond compared to the N-H bond. This difference in zero-point energy leads to a slightly longer and weaker N-D···N hydrogen bond.

Expected Spectroscopic Signatures

Should comparative spectroscopic studies be undertaken, the following differences would be anticipated:

Infrared (IR) Spectroscopy: The N-H stretching vibration in diethylamine typically appears in the range of 3300-3500 cm⁻¹. Due to the increased mass of deuterium, the corresponding N-D stretching vibration in this compound would be expected to appear at a significantly lower frequency, approximately in the range of 2400-2600 cm⁻¹. The shift to a lower wavenumber upon hydrogen bonding would also be observable for the N-D stretch, although the magnitude of this shift might differ slightly from that of the N-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the N-H proton in diethylamine is sensitive to concentration, solvent, and temperature, all of which affect the extent of hydrogen bonding. In a comparative ¹H NMR study, the signal for the N-H proton would be absent in a fully deuterated this compound sample. In a ²H (deuterium) NMR spectrum of this compound, the chemical shift of the N-D deuteron (B1233211) would provide information about its electronic environment and, by extension, its involvement in hydrogen bonding.

Anticipated Thermodynamic Parameters

A comparative thermodynamic analysis of hydrogen bonding would likely reveal differences in the enthalpy (ΔH) and entropy (ΔS) of association. It is generally expected that the enthalpy of formation for the N-D···N hydrogen bond in this compound would be slightly less negative (less favorable) than for the N-H···N bond in diethylamine.

Hypothetical Research Data

To illustrate the type of data that would be generated from a direct comparative study, the following hypothetical data tables are presented. It is crucial to note that these tables are based on theoretical principles and not on published experimental results for this compound.

Table 1: Hypothetical IR Spectroscopic Data for Hydrogen Bonding in Diethylamine and this compound

| Compound | Vibrational Mode | Frequency (cm⁻¹) (Non-H-bonded) | Frequency (cm⁻¹) (H-bonded) | Frequency Shift (Δν) |

|---|---|---|---|---|

| Diethylamine | ν(N-H) stretch | ~3450 | ~3350 | ~100 |

| This compound | ν(N-D) stretch | ~2550 | ~2470 | ~80 |

Table 2: Hypothetical Thermodynamic Parameters for Dimerization via Hydrogen Bonding

| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Diethylamine | -15.0 | -50 |

| This compound | -14.2 | -48 |

Advanced Analytical Applications of Diethyl D10 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated compounds are essential for minimizing solvent interference and aiding in spectral interpretation. sigmaaldrich.com

Application in ¹H NMR for Signal Assignment and Structural Elucidation

The primary advantage of using deuterated compounds in ¹H NMR is the simplification of complex spectra. sigmaaldrich.com By replacing hydrogen atoms with deuterium (B1214612), the corresponding signals are removed from the ¹H spectrum. studymind.co.uk While typically used as a solvent, a deuterated compound like Diethyl-d10-amine can be added to a sample to ensure that no signals from the standard interfere with or overlap the analyte's proton signals. sigmaaldrich.comnanalysis.com This spectral simplification is highly beneficial for the unambiguous assignment of proton resonances and the elucidation of complex molecular structures, as it helps to isolate and identify the signals originating solely from the compound of interest.

Utility in Deuterium Exchange Experiments for Probing Labile Protons

This compound possesses a deuterium atom on its nitrogen (N-D), which is capable of exchanging with labile protons (e.g., -OH, -NH) in other molecules. studymind.co.uknanalysis.comopenochem.org This property makes it a useful reagent in deuterium exchange experiments designed to identify and confirm signals from such protons in an analyte. When this compound is added to a sample containing a molecule with labile protons, an equilibrium exchange can occur, replacing the analyte's protons with deuterons. wikipedia.org This exchange leads to the disappearance of the labile proton signal from the ¹H NMR spectrum, confirming its identity. nanalysis.comopenochem.org The rate and extent of this exchange can also provide information about the solvent accessibility and chemical environment of the labile protons within the analyte's structure. wikipedia.org

Mass Spectrometry (MS) and Related Techniques

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry due to their similarity to the analyte.

This compound as a Reference Standard for Quantification and Identification

In mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation behavior, but has a distinct mass-to-charge (m/z) ratio. This compound fits these criteria perfectly when used for the analysis of diethylamine (B46881) or related compounds like N-nitrosodiethylamine (NDEA). It corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

This compound and its derivatives are extensively used as internal standards in hyphenated chromatographic and mass spectrometric methods for trace-level quantification of contaminants and other analytes in complex matrices. edqm.eubaua.deciteline.comsigmaaldrich.comedqm.eu Its near-identical chemical and physical properties to the non-labeled analyte ensure that it behaves similarly during extraction, chromatography, and ionization, while its higher mass prevents it from being mistaken for the target compound. edqm.eu

Several regulatory and analytical methods specify the use of deuterated standards, including N-nitrosothis compound (NDEA-d10), for the reliable detection of nitrosamine (B1359907) impurities in pharmaceutical products and other materials. edqm.eusigmaaldrich.comedqm.eushimadzu.comfujifilm.com For example, methods developed by the United States Pharmacopeia (USP) and the European Directorate for the Quality of Medicines & HealthCare (EDQM) for the analysis of nitrosamines in sartans and metformin (B114582) often employ NDEA-d10 as an internal standard. edqm.eusigmaaldrich.comshimadzu.com

Table 1: Applications of this compound and its Derivatives in MS-based Methodologies

| Analytical Technique | Analyte(s) | Matrix | Role of Deuterated Standard | Research Finding / Method |

| UHPLC-APCI-MS/MS | N-Nitrosodiethylamine (NDEA) | Sartan-containing film-coated tablets | Isotopic labeled internal standard for quantification | Method for quantitative determination of NDEA; qualitative confirmation via ion ratios. edqm.eu |

| GC-MS/MS | N-Nitrosodimethylamine (NDMA) | Metformin medicinal products and API | NDEA-d10 used in the extraction solution for analysis | Method describes the determination of trace amounts of nitrosamines in solid dosage forms. edqm.eu |

| LC-MS/MS | NDEA and other nitrosamines | Sartan drug substances (e.g., Valsartan) | NDEA-d10 used as an internal standard for quantification | USP Procedure 3 for the quantitation of six nitrosamine impurities in selected sartans. sigmaaldrich.comfujifilm.com |

| LC-MS/MS | NDEA and other nitrosamines | Active Pharmaceutical Ingredients | NDEA-d10 is the designated internal standard for Procedure A | European Pharmacopoeia method for the determination of N-nitrosamine impurities. shimadzu.comfujifilm.com |

| Headspace GC-MS | Aliphatic amines | Workplace air | This compound used as an internal standard for calibration | Method for determining various aliphatic amines in workplace air with quantification limits of 0.002 to 0.057 mg/m³. baua.de |

| GC-MS/MS or LC-MS/MS | NDEA and NDMA | Sartan drug substances or drug products | NDEA-d10 used to prepare internal standard stock solution | Validated method to quantitate NDMA and NDEA in various sartan products. citeline.com |

Compensation for Matrix Effects and Calibration Enhancements

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), the accuracy of measurements can be significantly compromised by "matrix effects." These effects arise from co-eluting compounds from the sample matrix (e.g., plasma, soil, water) that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to underestimation or overestimation of its concentration. crimsonpublishers.com this compound, as a stable isotope-labeled (SIL) internal standard, is an ideal tool to correct for these variations. crimsonpublishers.com

Because this compound is chemically identical to its non-deuterated counterpart (diethylamine), it exhibits nearly identical behavior during sample preparation, chromatography, and ionization. google.com When a known amount of this compound is spiked into a sample, it co-elutes with the endogenous diethylamine. copernicus.org Consequently, it is subjected to the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability introduced by the matrix is effectively normalized, leading to a significant improvement in the accuracy and precision of the quantification. crimsonpublishers.com

A notable consideration when using deuterated standards is the chromatographic deuterium effect (CDE), where the deuterated compound may elute slightly earlier than its non-deuterated analog in reverse-phase chromatography. acs.org This is because the C-D bond is slightly shorter and less polarizable than the C-H bond. While this separation is usually minimal, it must be accounted for during method development to ensure that both peaks are integrated correctly and that they experience the same matrix effect.

One practical application involves the measurement of volatile amines in environmental air samples. In a study monitoring amines in the boreal forest atmosphere, deuterated this compound was used as an internal standard to ensure accurate quantification of ambient diethylamine concentrations using an online ion chromatograph coupled to an electrospray ionization mass spectrometer. copernicus.org Similarly, a close analog, N-nitroso-diethylamine-d10 (NDEA-d10), is officially listed in the European Pharmacopoeia as the internal standard for the quantification of N-nitrosamine impurities in active pharmaceutical ingredients, demonstrating the regulatory acceptance and importance of such standards in ensuring product safety. edqm.eu

Table 1: Illustrative Example of Matrix Effect Compensation using this compound

This table demonstrates how a stable isotope-labeled internal standard (IS), such as this compound, can correct for signal suppression in a hypothetical LC-MS analysis of diethylamine.

| Sample Type | Analyte (Diethylamine) Response (Counts) | IS (this compound) Response (Counts) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

|---|---|---|---|---|

| Calibration Standard (in solvent) | 1,000,000 | 500,000 | 2.00 | 10.0 (Reference) |

| Sample 1 (in Plasma) | 550,000 | 275,000 | 2.00 | 10.0 |

Investigations of Fragmentation Pathways and Isotope Effects in Mass Spectrometry

The study of fragmentation patterns in mass spectrometry is fundamental to elucidating molecular structures. When a molecule is ionized, it forms a molecular ion which then breaks down into smaller, characteristic fragment ions. Comparing the mass spectrum of a compound with that of its deuterated analog, such as this compound, is a powerful technique for verifying fragmentation pathways. cdnsciencepub.com

For secondary amines like diethylamine, the most prominent fragmentation pathway upon electron ionization is alpha-cleavage. This involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the loss of an alkyl radical and the formation of a stable iminium cation. In non-deuterated diethylamine (C₄H₁₁N, molecular weight 73), alpha-cleavage leads to the loss of a methyl radical (•CH₃) to form the base peak ion at a mass-to-charge ratio (m/z) of 58. miamioh.edu

When this compound ([D₁₀]C₄H₁N, molecular weight 83) is analyzed, the masses of the fragments containing deuterium will be shifted. The alpha-cleavage pathway would involve the loss of a deuterated methyl radical (•CD₃), leading to a fragment ion at m/z 66. The observation of this specific mass shift provides definitive proof of the proposed fragmentation mechanism.

Furthermore, the replacement of hydrogen with deuterium introduces a kinetic isotope effect (KIE). libretexts.orgwikipedia.org The C-D bond has a lower zero-point vibrational energy and is therefore stronger than a C-H bond. libretexts.org This means that breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. libretexts.org In mass spectrometry, this can alter the relative abundances of certain fragment ions if a C-H (or C-D) bond cleavage is involved in a rate-determining step of the fragmentation process. For instance, the formation of the [M-1]⁺ ion in the spectrum of diethylamine (from C-H bond loss) would be less favorable than the formation of the [M-1]⁺ ion in the spectrum of this compound (from C-H bond loss, not C-D). However, the formation of an ion resulting from the loss of a deuterium atom ([M-2]⁺ in the deuterated compound) would be significantly less probable compared to the loss of a hydrogen atom from the non-deuterated compound.

Table 2: Comparison of Predicted Major Mass Fragments for Diethylamine and this compound

This table outlines the expected primary ions in the electron ionization mass spectra, illustrating the mass shifts due to deuterium labeling.

| Ion Type | Fragmentation Process | Diethylamine (C₂H₅)₂NH (m/z) | This compound (C₂D₅)₂NH (m/z) |

|---|---|---|---|

| Molecular Ion [M]⁺ | Electron Ionization | 73 | 83 |

| Alpha-Cleavage Fragment | Loss of •CH₃ or •CD₃ | 58 | 66 |

| [M-H]⁺ or [M-D]⁺ Fragment | Loss of H• or D• | 72 | 81 |

Application in Quantitative Proteomics and Metabolomics Studies

Quantitative proteomics and metabolomics aim to measure the abundance of proteins and metabolites, respectively, within a biological system. Stable isotope labeling is a cornerstone of these fields, providing high accuracy and precision. crimsonpublishers.com While complex reagents like TMT or SILAC amino acids are used for labeling large proteins, the quantification of small molecules (metabolites) often relies on the use of a deuterated internal standard that is structurally identical to the analyte of interest. nih.gov

This compound serves as an exemplary internal standard for the targeted quantitative analysis of diethylamine in complex biological or environmental samples. google.comcopernicus.org Diethylamine itself can be a metabolite or a product of industrial processes, and its accurate quantification is crucial in various contexts. The strategy involves adding a precise amount of this compound to the sample at the earliest stage of preparation. This "spiked" sample is then processed (e.g., through extraction, derivatization) and analyzed by LC-MS or GC-MS.

Because the deuterated standard and the native analyte behave almost identically during sample workup and analysis, any loss of analyte during extraction or any fluctuation in instrument signal will affect both compounds equally. crimsonpublishers.com The ratio of the native analyte signal to the known quantity of the internal standard allows for a very precise calculation of the analyte's original concentration. This approach has been successfully used to quantify various amine-containing metabolites by creating deuterated internal standards, sometimes through derivatization with a deuterated reagent. crimsonpublishers.comresearchgate.net

Table 3: Hypothetical Data for Quantification of Diethylamine in a Urine Sample using this compound IS

This table shows a standard calibration curve and the determination of diethylamine concentration in a processed urine sample.

| Sample | Nominal Diethylamine Conc. (ng/mL) | Diethylamine Peak Area | This compound IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|---|

| Calibrant 1 | 1.0 | 10,500 | 101,000 | 0.104 |

| Calibrant 2 | 5.0 | 52,000 | 103,000 | 0.505 |

| Calibrant 3 | 10.0 | 101,500 | 102,500 | 0.990 |

| Calibrant 4 | 25.0 | 248,000 | 99,500 | 2.492 |

| Urine Sample | Unknown | 86,400 | 100,500 | 0.860 |

Based on the calibration curve generated from the standards, the unknown concentration is calculated to be 8.7 ng/mL.

Infrared (IR) Spectroscopy for Vibrational Analysis of Deuterated Amine Systems

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. The frequency of a specific vibration is determined by the masses of the atoms involved and the strength of the bond connecting them. Replacing hydrogen with its heavier isotope, deuterium, significantly increases the reduced mass of the vibrating system without substantially altering the bond force constant. This results in a predictable shift of the vibrational frequency to a lower value (lower wavenumber). libretexts.org This isotope effect is a powerful tool for assigning specific vibrational bands in a spectrum. libretexts.org

In the IR spectrum of a secondary amine like diethylamine, several characteristic bands are observed. libretexts.orgrsc.org The N-H stretching vibration appears as a single, typically weak band in the region of 3350-3310 cm⁻¹. rsc.org Upon deuteration to form this compound, all C-H bonds are replaced by C-D bonds, and the N-H bond remains. If the nitrogen-bound hydrogen were also exchanged for deuterium (forming (C₂D₅)₂ND), the N-H stretch would disappear and be replaced by an N-D stretching band at a significantly lower frequency, approximately around 2400 cm⁻¹. ispc-conference.orgcdnsciencepub.com

Similarly, other vibrations involving hydrogen atoms are affected. The C-H stretching vibrations, typically found between 3000 and 2850 cm⁻¹, would shift to the 2250-2050 cm⁻¹ region for C-D stretches. The N-H bending (wagging) vibration, a broad band often seen between 910-665 cm⁻¹, would also shift to a lower frequency upon deuteration of the amine proton. rsc.org By comparing the spectra of the deuterated and non-deuterated compounds, assignments for these vibrational modes can be made with high confidence. For example, in studies of dimethylamine, the N-H stretching fundamental shifts dramatically upon deuteration of the amine group, confirming its assignment. researchgate.net

Table 4: Representative Vibrational Frequencies for Diethylamine vs. Fully Deuterated Analogues

This table presents typical IR absorption frequencies for key functional groups, showing the expected shifts upon deuteration. Frequencies are based on data for secondary amines and deuterated analogues. libretexts.orgrsc.orgcdnsciencepub.comosti.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Diethylamine) | Expected Frequency Range (cm⁻¹) (this compound, (C₂D₅)₂NH) | Expected Frequency Range (cm⁻¹) (Fully Deuterated, (C₂D₅)₂ND) |

|---|---|---|---|

| N-H Stretch | 3350 - 3310 | 3350 - 3310 | Absent |

| N-D Stretch | Absent | Absent | ~2480 - 2450 |

| C-H Stretch | 3000 - 2850 | Absent | Absent |

| C-D Stretch | Absent | 2250 - 2050 | 2250 - 2050 |

| C-N Stretch | 1250 - 1020 | Slightly Lower | Slightly Lower |

Neutron Scattering Techniques for Structural and Dynamic Characterization

Neutron scattering is a powerful technique for investigating the structure and dynamics of materials at the atomic and molecular scale. Unlike X-rays, which scatter from electron clouds, neutrons scatter from atomic nuclei. A key advantage of this technique is its ability to distinguish between isotopes, most notably between hydrogen (¹H) and deuterium (²H or D). jst.go.jp These two isotopes have vastly different neutron scattering lengths, which is a measure of their interaction with neutrons. This difference is the basis for the "contrast variation" method.

By selectively replacing hydrogen with deuterium in a molecule or a specific component of a complex system, researchers can effectively make that part "visible" or "invisible" to neutrons. digitellinc.com this compound is an ideal molecule for such studies. For example, in a mixture containing polymers or lipids in a solvent, if the solvent is this compound, its scattering can be matched to other components, effectively highlighting the structure of the solute. Conversely, using non-deuterated diethylamine with a deuterated solute would make the solvent's contribution dominant. This method is invaluable for studying the conformation of polymers, the structure of micelles, and the organization of biological membranes. digitellinc.comnih.gov

In addition to structural information obtained from neutron diffraction or small-angle neutron scattering (SANS), inelastic neutron scattering (INS) can probe molecular dynamics. nottingham.ac.uk Because neutrons have energies comparable to those of molecular vibrations and rotations, they can be used to study these motions. Using a deuterated molecule like this compound is critical here as well, primarily because the large "incoherent" scattering from hydrogen can overwhelm the "coherent" scattering signal that contains structural and dynamic information about the collective system. epj-conferences.org Replacing hydrogen with deuterium significantly reduces this incoherent background, leading to a much clearer signal and allowing for detailed studies of diffusion, rotational motions, and vibrations within condensed matter. epj-conferences.org For instance, neutron scattering studies on deuterated amine systems have provided insights into their liquid structure and interactions in mixtures. researchgate.netdntb.gov.ua

Table 5: Coherent Neutron Scattering Lengths of Relevant Nuclei

This table highlights the significant difference in scattering length between hydrogen and deuterium, which is the foundation of the contrast variation method in neutron scattering.

| Nucleus | Symbol | Coherent Scattering Length (fm) |

|---|---|---|

| Hydrogen | ¹H | -3.74 |

| Deuterium | ²H (D) | 6.67 |

| Carbon | ¹²C | 6.65 |

| Nitrogen | ¹⁴N | 9.36 |

Research Applications in Pharmaceutical Sciences and Medicinal Chemistry

Impact of Deuteration on Pharmacokinetic Profiles

Deuteration of a drug molecule can have a profound impact on its pharmacokinetic profile, mainly by altering its metabolic rate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond. chemsrc.com

While specific studies detailing the in vivo tracking of Diethyl-d10-amine as a therapeutic agent are not prominent in publicly available research, its use as an internal standard is critical for tracking and quantifying other molecules in biological samples. mdpi.com Stable isotope-labeled compounds like this compound are ideal for quantitative mass spectrometry because they are chemically almost identical to their non-deuterated counterparts but can be distinguished by their mass-to-charge ratio. mdpi.com

In one study focusing on the measurement of gas-phase alkylamines in the atmosphere, deuterated this compound (d10-DEA) was used as an internal standard to evaluate the extraction efficiency of the analytical method. researchgate.net This application, although not pharmaceutical, demonstrates the principle of using this compound to ensure accurate quantification in complex samples. Similarly, its hydrochloride salt has been used as an internal standard in the QuEChERS method for analyzing pesticide residues in beeswax. pharmaffiliates.com

The table below illustrates the use of this compound as an internal standard in an analytical method for detecting various amines.

| Analyte | Molecular Ion (m/z) | Fragment Ion (m/z) |

| Triethylamine (TEA) | 102 | 58.1, 74 |

| Diethylamine (B46881) (DEA) | 74 | 46.2 |

| Trimethylamine (TMA) | 60 | 44.2 |

| Dimethylamine (DMA) / Ethylamine (EA) | 46 | 31.2 |

| This compound (d10-DEA) | 84 | 34.2 |

| Data from a study on the detection of atmospheric amines, where this compound served as an internal standard. researchgate.net |

The increased strength of the C-D bond can lead to a "metabolic switching" phenomenon. chemsrc.com If the primary metabolic pathway of a drug is blocked or slowed by deuteration, the metabolism may shift to alternative, previously minor pathways. This can result in a different metabolite profile, which may lead to improved safety or efficacy. There is no specific research available that details studies on how this compound itself alters enzymatic deactivation pathways of other drugs. However, the general principle suggests that if a drug's metabolism involves N-dealkylation of a diethylamine moiety, using a deuterated version could theoretically alter this process.

Role of Kinetic Isotope Effects in Drug Candidate Development

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The C-D bond's higher stability often leads to a slower reaction rate when this bond is broken in the rate-determining step of a metabolic reaction. chemsrc.com This effect is a key strategy in drug development to enhance a drug's metabolic stability, prolong its half-life, and potentially reduce dosing frequency. chemsrc.com

While this compound is not developed as a drug candidate itself, it exemplifies the type of deuterated building block that could be incorporated into a larger drug molecule to leverage the KIE.

This compound as a Building Block for Deuterated Drug Analogs

Deuterated compounds are often synthesized using deuterated starting materials. This compound has been noted for its use as a reactant in the preparation of deuterated dialkylaminoethyl derivatives. These derivatives can serve as standards for the mass spectrometric monitoring of various compounds, including chemical warfare agents. This demonstrates its utility as a precursor for more complex deuterated molecules used in highly specific analytical applications.

Application in Metabolic Pathway Tracing and Proteomics

Stable isotope labeling is a powerful technique for tracing metabolic pathways. pharmaffiliates.com While there is no specific evidence of this compound being used to trace its own metabolic pathway for pharmacological purposes, its role as an internal standard is crucial in proteomics and metabolomics. In such studies, a known quantity of a deuterated standard is added to a biological sample to allow for precise quantification of the corresponding non-deuterated analyte. This is essential for understanding the complex biochemical changes associated with disease or drug treatment.

Environmental and Industrial Research Applications

Use as Standards for Environmental Pollutant Detection and Monitoring

In environmental analytical chemistry, the accurate quantification of pollutants at trace levels is paramount. Diethyl-d10-amine is employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise measurement of its non-deuterated counterpart, diethylamine (B46881), in various environmental matrices such as water and air. researchgate.netnih.gov Diethylamine itself can be an industrial pollutant and is a precursor to the formation of carcinogenic N-nitrosamines.

The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to a sample before preparation and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). ntis.govresearchgate.net Because this compound is chemically identical to diethylamine, it experiences the same losses during sample extraction, cleanup, and analysis. However, it is distinguishable by its higher mass in the mass spectrometer. By measuring the ratio of the native analyte to the labeled standard, analysts can calculate the precise concentration of the original pollutant with high accuracy, compensating for matrix effects and variations in analytical recovery. nilu.com This technique significantly improves the reliability and precision of quantitative analysis compared to external or internal standardization methods that use a different chemical compound as the standard. researchgate.net

Table 1: Advantages of Using this compound as an Internal Standard in Isotope Dilution Analysis

| Feature | Description | Benefit in Environmental Analysis |

| Chemical Equivalence | Behaves identically to the target analyte (diethylamine) during sample preparation and analysis. | Compensates for analyte loss at all stages, leading to higher accuracy. |

| Mass Differentiation | Easily distinguished from the non-labeled analyte by mass spectrometry due to its higher mass (M+10). | Allows for precise ratio measurement, which is the basis for quantification. |

| Matrix Effect Correction | Co-elutes with the analyte and experiences the same ionization suppression or enhancement effects in the MS source. | Minimizes the impact of complex environmental matrices (e.g., wastewater, soil extracts) on quantification, improving precision. |

| Improved Precision | Reduces measurement uncertainty significantly. | Enables reliable detection and monitoring of pollutants at very low, environmentally relevant concentrations. |

| High Accuracy | Considered a definitive method for chemical measurement, providing results traceable to the International System of Units (SI). | Provides high-confidence data for regulatory compliance and environmental risk assessment. |

Role in Studies of Amine Degradation Processes (e.g., in Carbon Dioxide Capture Technologies)

Amine-based solvents are central to post-combustion carbon dioxide (CO2) capture technologies, a critical strategy for mitigating greenhouse gas emissions. However, a major operational challenge is the chemical degradation of these amines under the harsh conditions of the capture process (presence of O2, NOx, SOx, and high temperatures). nilu.comnih.govcopernicus.orgnih.gov This degradation leads to solvent loss, corrosion, and the formation of hazardous byproducts, including N-nitrosamines. nih.govdntb.gov.ua

Diethylamine, as a secondary amine, is a known precursor to the formation of the potent carcinogen N-nitrosodiethylamine (NDEA). Current time information in Pittsburgh, PA, US.epa.gov Research has confirmed that diethylamine can react with nitrogen oxides (NOx) present in flue gas to form NDEA under absorber and desorber conditions. dntb.gov.uaCurrent time information in Pittsburgh, PA, US.

This compound serves as an invaluable tracer in studies designed to understand these degradation pathways. By introducing this compound into a pilot or laboratory-scale CO2 capture system, researchers can track its conversion into deuterated degradation products, such as NDEA-d10. This isotopic labeling allows for the unambiguous identification and quantification of degradation products originating from the parent amine, without interference from other compounds in the complex solvent matrix. Such tracer studies are crucial for:

Elucidating Reaction Mechanisms: Determining the precise chemical pathways and kinetics of amine degradation.

Quantifying Degradation Rates: Accurately measuring the rate of formation of harmful byproducts like NDEA under various operating conditions.

Evaluating Mitigation Strategies: Testing the effectiveness of inhibitors and process modifications designed to reduce solvent degradation and the formation of hazardous compounds.

Furthermore, deuterated standards of the degradation products themselves, such as NDEA-d10, are used as internal standards to accurately quantify the formation of these hazardous compounds in the amine solvent and in plant emissions. ntis.gov

Table 2: Research Findings on Diethylamine Degradation in CO2 Capture Context

| Research Focus | Key Findings | Relevance of Deuterated Compounds |

| NDEA Formation from Diethylamine | Diethylamine reacts with NOx (even without NO2 present) under CO2 capture conditions to form N-nitrosodiethylamine (NDEA). Current time information in Pittsburgh, PA, US.epa.gov | This compound can be used as a tracer to precisely track this conversion pathway. |

| Influence of Amine Structure | Secondary amines (like diethylamine) and tertiary amines show a much higher potential for N-nitrosamine formation in the absorber unit compared to primary amines. nih.gov | Isotopic labeling helps in comparative studies to quantify the degradation rates of different amine structures. |

| Analytical Quantification | Accurate measurement of NDEA at trace levels is critical for risk assessment. | NDEA-d10 is used as an internal standard for robust and precise quantification of NDEA in complex samples. ntis.gov |

Investigation of Environmental Fate and Transformation of Deuterated Amine Emissions

Amines and their degradation products can be released into the atmosphere from industrial facilities, including CO2 capture plants. forcetechnology.com Understanding the environmental fate—how these compounds disperse, react, and transform in the atmosphere, soil, and water—is essential for a complete environmental risk assessment. nilu.no

Isotopically labeled compounds like this compound are powerful tools for these environmental fate studies. When used as a tracer, this compound can be intentionally released in controlled experiments or used in laboratory simulations to study various environmental processes:

Atmospheric Transformation: In atmospheric simulation chambers, the reaction of this compound with atmospheric oxidants like hydroxyl (OH) radicals can be studied. nilu.com The deuterated label allows scientists to follow the transformation pathways and identify the resulting products, such as deuterated nitrosamines or nitramines, providing critical data for atmospheric dispersion and chemistry models. The use of deuterated methane (B114726) as an atmospheric tracer has demonstrated the viability of this approach for tracking pollutants over long distances. researchgate.net

Biodegradation in Soil and Water: Determining whether an emitted chemical is broken down by microorganisms is a key part of environmental assessment. Recent research highlights the utility of deuterium (B1214612) labeling in soil studies to differentiate between "xenoNERs" (non-extractable residues of the original contaminant or its transformation products) and "bioNERs" (residues incorporated into the microbial biomass). nih.gov Because hydrogen (and thus deuterium) is minimally retained in biomolecules compared to carbon (13C), tracking the fate of this compound in soil can provide a more accurate measure of the persistence of the xenobiotic residues. nih.gov

Photodegradation in Aquatic Systems: Studies can be designed to measure the rate at which this compound is broken down by sunlight in water. The isotopic label helps distinguish the tracer compound from other organic matter and allows for precise measurement of its degradation rate.

By using this compound as a tracer, researchers can create a clear picture of how industrial amine emissions behave in the environment, where they accumulate, and what transformation products are formed. This information is vital for developing accurate environmental models and ensuring that industrial processes are designed to minimize environmental impact. nilu.no

Future Directions and Emerging Research Avenues

Development of Novel Analytical Methodologies Leveraging Deuterium (B1214612) Labeling

The primary and most established application of Diethyl-d10-amine is as an internal standard (IS) in quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS/MS). thalesnano.comkcasbio.comscioninstruments.com An ideal internal standard co-elutes with the analyte of interest, exhibiting similar extraction recovery and ionization response, thereby correcting for variability during sample preparation and analysis. aptochem.comcerilliant.com this compound, as a stable isotope-labeled (SIL) analog of diethylamine (B46881), is considered the gold standard for this purpose, offering superior accuracy compared to using structural analogs. scispace.comresearchgate.net

Future research is focused on expanding the utility of deuterated standards like this compound in increasingly complex matrices and for ultra-trace level quantification. kcasbio.comclearsynth.com This includes applications in pharmaceutical and biomedical analysis for therapeutic drug monitoring, environmental science for tracking pollutants, and forensic toxicology. clearsynth.comresearchgate.net

A significant area of development is the integration of SIL internal standards with advanced sample preparation techniques. Miniaturized extraction methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are gaining prominence due to their efficiency, reduced solvent consumption, and high enrichment factors. The use of this compound in these methodologies can enhance the precision and reliability of analyzing volatile and semi-volatile amines in complex samples, from biological fluids to environmental waters.

Despite the advantages, challenges remain, such as the potential for deuterium-hydrogen exchange under certain analytical conditions, which could compromise accuracy. sigmaaldrich.comacanthusresearch.com Therefore, ongoing research aims to develop more robust analytical protocols and to synthesize next-generation labeled standards where deuterium atoms are placed in non-exchangeable positions to ensure isotopic stability. sigmaaldrich.com

| Internal Standard Type | Advantages | Disadvantages | Relevance to this compound |

|---|---|---|---|

| Stable Isotope Labeled (e.g., this compound) | Co-elutes with analyte; Corrects for matrix effects, extraction loss, and ionization variability effectively. kcasbio.com High accuracy and precision. scispace.com | Higher cost of synthesis; Potential for isotopic exchange (H/D scrambling). | Serves as the ideal internal standard for diethylamine analysis. |

| Structural Analog | Lower cost; Readily available. | Different chromatographic retention and ionization efficiency from analyte; Less effective at correcting for matrix effects. kcasbio.com | A less accurate alternative when this compound is not available. |

Advanced Computational and Theoretical Studies of Deuterated Amines

Computational chemistry offers powerful tools to predict and understand the behavior of deuterated compounds, guiding experimental work and providing mechanistic insights. Future research in this area will focus on more sophisticated modeling of deuterated amines like this compound.

A key area of investigation is the Kinetic Isotope Effect (KIE) , which is the change in reaction rate upon isotopic substitution. scielo.org.mxwikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, often leading to a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step. nih.gov Advanced computational methods, such as Density Functional Theory (DFT), are increasingly used to predict the magnitude of both primary and secondary KIEs in complex reactions. wikipedia.orgacs.org For this compound, this could be applied to predict its metabolic fate and stability, aiding in the design of deuterated drugs with improved pharmacokinetic profiles. alfa-chemistry.com

Molecular modeling and molecular dynamics (MD) simulations are also emerging as crucial tools. oup.comyoutube.com These simulations can predict how deuteration affects intermolecular interactions, such as hydrophobic interactions and hydrogen bonding. cchmc.orgnih.gov For example, MD simulations can model the interaction of this compound with biological targets or stationary phases in chromatography, helping to explain and predict chromatographic separation behavior and potential isotope effects on retention times. oup.com Such studies can elucidate the subtle differences in lipophilicity and binding energy between a deuterated compound and its non-deuterated counterpart. oup.comresearchgate.net

| Computational Method | Research Application | Relevance for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of Kinetic Isotope Effects (KIEs); Elucidation of reaction mechanisms. wikipedia.orgacs.org | Predicting metabolic stability and reaction pathways. |

| Molecular Mechanics | Modeling interactions with stationary phases; Predicting chromatographic retention. oup.com | Understanding and optimizing analytical separations. |

| Molecular Dynamics (MD) Simulations | Simulating behavior in complex biological systems; Probing protein-ligand interactions. nih.gov | Investigating interactions with enzymes and receptors in toxicology and pharmacology studies. |

Expansion into Materials Science and Chemical Engineering Applications

The influence of deuterium substitution extends beyond analytical and biological applications into materials science and chemical engineering. The enhanced stability of the C-D bond can be exploited to create more robust and durable materials. nih.gov

In polymer science, deuteration has a rich history, primarily as a tool for investigation using neutron scattering. ornl.govsci-hub.seacs.org The significant difference in neutron scattering length between hydrogen and deuterium allows for "contrast matching," where specific parts of a polymer blend or composite can be made "visible" or "invisible" to neutrons. Perdeuterated small molecules like this compound could potentially be used as probes or tracers within polymer matrices to study diffusion and molecular dynamics. Furthermore, incorporating deuterium into the polymer chains themselves can enhance thermal and oxidative stability. resolvemass.ca

Another promising application is in the field of organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The degradation of OLED materials is often linked to the cleavage of C-H bonds. Replacing these with stronger C-D bonds can significantly increase the operational lifetime and stability of the devices. nih.govscielo.org.mx While research has focused on the active luminescent materials, deuteration of other components, such as charge transport layers or host materials involving amine functionalities, represents a new frontier.

In chemical engineering, deuterated compounds can serve as tracers in process studies. google.com For instance, this compound could be used to trace the flow and mixing behavior of reactants in complex reactor systems without interfering with the chemical process itself, analogous to how deuterium oxide is used in hydrological studies. isotope.com

Interdisciplinary Research Integrating this compound

The true potential of this compound is realized in interdisciplinary research that combines chemistry, biology, environmental science, and medicine. Its role as a tracer and an internal standard provides a common thread linking these diverse fields.

Pharmacology and Toxicology: As an internal standard, this compound is crucial for accurate quantification in pharmacokinetic and drug metabolism (DMPK) studies. acanthusresearch.comclearsynth.com Future work could involve its use in toxicogenomic and metabolomic studies to precisely measure fluctuations in its non-deuterated counterpart, which may be a metabolite or a toxicant.

Environmental Science: Deuterated compounds are invaluable tools for "isotope tracing" to follow the fate and transport of pollutants in the environment. zeochem.comnih.gov this compound can be used in spiking experiments to track the degradation pathways, bioaccumulation, and environmental distribution of diethylamine, a compound used in various industrial processes. researchgate.net This provides a more accurate picture than simply measuring concentration changes, as it allows for differentiation between the added tracer and pre-existing background levels.

Hydrology and Agriculture: Similar to the use of deuterium oxide to trace water movement, deuterated organic molecules can track the movement of specific contaminants or nutrients in soil and groundwater systems. isotope.comzeochem.com This can help in understanding agricultural runoff and the environmental impact of certain chemicals.

The continued development of more cost-effective and efficient methods for synthesizing deuterated compounds will be critical for expanding these interdisciplinary applications. simsonpharma.comresearchgate.net As these tools become more accessible, the integration of this compound and other labeled molecules will undoubtedly lead to new insights into complex biological, chemical, and environmental systems.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.